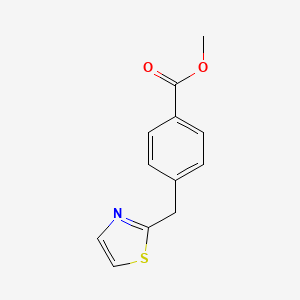

Methyl 4-(thiazol-2-ylmethyl)benzoate

Description

Methyl 4-(thiazol-2-ylmethyl)benzoate is an aromatic ester featuring a thiazole ring linked via a methylene group to the para position of a benzoate moiety. This compound is of interest in medicinal and materials chemistry due to its structural versatility. The thiazole ring, a five-membered heterocycle with nitrogen and sulfur atoms, confers unique electronic and steric properties, while the benzoate ester enhances solubility and modulates reactivity.

Properties

IUPAC Name |

methyl 4-(1,3-thiazol-2-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-15-12(14)10-4-2-9(3-5-10)8-11-13-6-7-16-11/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPJEMFQDVAATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(thiazol-2-ylmethyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 2-aminothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(thiazol-2-ylmethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position, using reagents like bromine or iodine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to mild heating.

Reduction: Lithium aluminum hydride; anhydrous conditions, typically in ether or tetrahydrofuran.

Substitution: Bromine, iodine; often carried out in polar solvents like acetonitrile.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of Methyl 4-(thiazol-2-ylmethyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 2-aminothiazole, facilitated by a base such as triethylamine in an organic solvent like dichloromethane. The esterification process is completed using methanol and sulfuric acid as a catalyst.

Reaction Types

This compound can undergo various chemical reactions, including:

- Oxidation : Using reagents like hydrogen peroxide.

- Reduction : Employing lithium aluminum hydride.

- Substitution : Electrophilic substitution at the thiazole ring.

Major Products from Reactions

| Reaction Type | Major Products |

|---|---|

| Oxidation | Sulfoxides, sulfones |

| Reduction | Alcohol derivatives |

| Substitution | Halogenated thiazole derivatives |

Chemistry

This compound serves as a building block in synthesizing more complex molecules, particularly heterocyclic compounds. Its unique structure allows for targeted modifications that enhance reactivity and biological activity.

Biology

The compound is being investigated for its antimicrobial and antifungal properties due to the thiazole ring's biological activity. Studies indicate that thiazole derivatives exhibit a range of activities, including antioxidant, analgesic, and anticancer effects .

Medicine

In medicinal chemistry, this compound is explored as a precursor for developing pharmaceutical agents. Notable applications include:

- Anticancer Drugs : Similar thiazole derivatives have been linked to treatments for various cancers.

- Antiviral Agents : Investigated for potential use against viral infections.

Agrochemicals

The compound is utilized in agrochemical formulations, contributing to the development of pesticides and herbicides that leverage its biological activity against pests.

Material Science

In material science, this compound is employed in creating novel polymers and coatings, enhancing material properties through its unique chemical structure.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that thiazole derivatives exhibit significant antimicrobial activity against multi-drug resistant strains of bacteria, with some compounds showing MIC values lower than traditional antibiotics .

- Pharmaceutical Applications : Research highlighted that compounds similar to this compound are present in FDA-approved drugs like cefiderocol, which targets multi-drug resistant Gram-negative bacteria .

- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the thiazole ring can enhance biological activity, guiding the design of more effective therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 4-(thiazol-2-ylmethyl)benzoate is primarily attributed to its interaction with biological targets through the thiazole ring. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit microbial growth by interfering with essential enzymatic pathways, leading to cell death. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Benzoate Derivatives

Compound 40 (Methyl 4-((4-(((benzo[d]thiazol-2-ylmethyl)thio)carbonothioyl)piperazin-1-yl)methyl)benzoate)

- Structure : Incorporates a benzothiazole-thiocarbamoyl-piperazine chain appended to the benzoate core.

- Properties : Molecular weight 457.6 g/mol, melting point 83–85°C, and antiviral activity against respiratory syncytial virus (RSV) via M2-1 protein targeting .

- Synthesis : Achieved in 76% yield via nucleophilic substitution, characterized by UPLC-MS ([M+H]+ = 458.2) and NMR .

2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Methyl-4-(7-((trimethylsilyl)ethynyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoate (16)

- Structure : Features a thiadiazole ring instead of thiazole, with an ethynyl spacer.

- Properties : Lower yield (20%) during synthesis, attributed to steric hindrance from the ethynyl group. The thiadiazole’s electron-withdrawing nature alters electronic properties compared to thiazole .

Benzoate Derivatives with Alternative Heterocycles

Methyl 4-(1H-benzimidazol-2-yl)-benzoate trihydrate

- Structure : Replaces thiazole with benzimidazole, a bicyclic nitrogen-rich heterocycle.

- Properties : Enhanced hydrogen-bonding capacity due to benzimidazole’s NH groups, improving crystallinity (as confirmed by single-crystal X-ray diffraction) .

Compounds C1–C7 (Methyl 4-(4-(2-substituted quinoline-4-carbonyl)piperazin-1-yl)benzoates)

- Structure: Quinoline-piperazine moieties linked to benzoate.

- Properties: Varying substituents (e.g., halogens, methoxy) on the quinoline ring modulate lipophilicity (logP values range: 3.1–4.5) and bioactivity. For example, bromo- and trifluoromethyl-substituted derivatives exhibit enhanced cellular uptake .

Substituent Effects on Reactivity and Bioactivity

- Yields for these derivatives range from 65–85% under reflux conditions .

- Piperazine-Linked Analogues (e.g., Compound 40) : Piperazine introduces conformational flexibility, enhancing interaction with hydrophobic protein pockets. However, bulkier substituents (e.g., 2,4-dimethylbenzyl in Compound 42) reduce synthetic yields (38%) due to steric effects .

Key Findings and Trends

Thiazole vs. Other Heterocycles : Thiazole-containing derivatives generally exhibit higher metabolic stability than benzimidazole or thiadiazole analogues due to sulfur’s moderate electronegativity .

Ester vs. Carboxylic Acid : Esterification improves membrane permeability compared to carboxylic acids, as seen in Compound 40 vs. 2-(2-methylthiazol-4-yl)benzoic acid .

Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in Compound C7) enhance target affinity but may reduce solubility. Piperazine spacers balance flexibility and binding .

Biological Activity

Methyl 4-(thiazol-2-ylmethyl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article provides an overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a thiazole ring attached to a benzoate ester . The thiazole moiety is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Candida albicans | 3.92–4.01 | |

| Aspergillus niger | 4.01–4.23 | |

| Staphylococcus aureus | 0.78 | |

| Escherichia coli | 15.62 |

The compound demonstrated varying degrees of activity against these pathogens, with notable effectiveness against Staphylococcus aureus, suggesting its potential as an antibacterial agent.

Antifungal Activity

The antifungal properties of this compound were highlighted in several studies. It showed promising results against common fungal strains, particularly in comparison to standard antifungal drugs such as fluconazole.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. The presence of electron-withdrawing groups and hydrophobic moieties can enhance activity.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency |

| Hydrophobic substituents | Enhanced lipophilicity |

| Para-substituted benzene | Improved binding affinity |

These insights suggest that strategic modifications to the thiazole or benzoate components can optimize the compound's efficacy.

Case Studies

-

Antifungal Efficacy Against Potato Diseases :

A study published in Journal of Agricultural and Food Chemistry demonstrated that derivatives of thiazolidines, structurally related to this compound, exhibited significant antifungal activity against potato pathogens, suggesting similar potential for this compound . -

Cytotoxicity Studies :

Research involving thiazole derivatives indicated their ability to induce ferroptosis in cancer cells, highlighting a possible therapeutic application for this compound in oncology .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors within microbial cells. Preliminary studies suggest that compounds with a thiazole ring may disrupt cellular processes, leading to cell death.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 4-(thiazol-2-ylmethyl)benzoate?

The synthesis typically involves coupling reactions between thiazole derivatives and benzoate precursors. For example, nucleophilic substitution or palladium-catalyzed cross-coupling can introduce the thiazol-2-ylmethyl group. Reaction optimization often requires adjusting solvents (e.g., THF, DMF) and catalysts (e.g., Pd(PPh₃)₄). Yields can vary significantly (38–76%) based on stoichiometry and purification techniques, such as column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirms regiochemistry and functional group integration, e.g., distinguishing thiazole protons (δ 7.2–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm).

- UPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 458.2) and purity.

- Elemental Analysis : Ensures stoichiometric agreement (e.g., C, H, N content within 0.3% of theoretical values) .

Q. What safety precautions are essential when handling this compound?

The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles), work in a fume hood, and avoid water jets during firefighting. Immediate medical attention is advised for exposure .

Advanced Research Questions

Q. How do reaction solvents and catalysts influence the synthesis efficiency of thiazole-containing benzoates?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions, while THF is ideal for Grignard or organometallic couplings. Catalysts like DBU improve yields in thiazole functionalization, but excess catalyst can lead to side products. Microwave-assisted synthesis (e.g., 30–50 min) offers faster reaction times compared to traditional reflux (7+ hours) .

Q. What strategies resolve discrepancies in yield or purity during scale-up synthesis?

- Replication : Verify reaction conditions (temperature, stirring rate) across batches.

- Analytical Cross-Check : Use orthogonal methods (HPLC vs. UPLC-MS) to detect impurities.

- Crystallography : SHELX software can refine crystal structures to confirm molecular geometry, addressing NMR ambiguities .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for biological activity?

- Functional Group Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) on the thiazole ring enhances electrophilic reactivity, potentially improving target binding.

- Piperazine Linkers : Substitutions at the piperazine nitrogen (e.g., benzyl groups) can modulate lipophilicity and bioavailability, as seen in related antiviral compounds .

Q. What computational tools aid in predicting the physicochemical properties of this compound?

Q. How do conflicting spectral data (e.g., NMR vs. MS) impact structural elucidation, and how are they resolved?

Contradictions may arise from tautomerism (e.g., thiazole ring proton shifts) or isotopic patterns in MS. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.